Product packaging for Dehydroisoandrosterone 3-glucuronide(Cat. No.:CAS No. 5716-14-3)

Dehydroisoandrosterone 3-glucuronide

Cat. No.: B1623626
CAS No.: 5716-14-3
M. Wt: 464.5 g/mol
InChI Key: GLONBVCUAVPJFV-UHFFFAOYSA-N

Description

Precursor Steroid Biosynthesis Pathways

The journey from cholesterol to dehydroisoandrosterone 3-glucuronide begins with the intricate process of steroidogenesis, where the foundational steroid DHEA is synthesized.

The synthesis of DHEA from cholesterol is a multi-step enzymatic process that occurs primarily in the adrenal glands, gonads, and the brain. nih.govwikipedia.org This pathway involves two key enzymes from the cytochrome P450 superfamily. nih.gov

The initial and rate-limiting step is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein. nih.govresearchgate.netresearchgate.net Once inside the mitochondria, the first enzymatic conversion takes place. nih.gov

Conversion of Cholesterol to Pregnenolone (B344588): The enzyme cholesterol side-chain cleavage enzyme, also known as CYP11A1 or P450scc, catalyzes the conversion of cholesterol into pregnenolone. nih.govresearchgate.netresearchgate.net This reaction occurs within the mitochondria. nih.gov

Conversion of Pregnenolone to DHEA: Pregnenolone is then transported to the smooth endoplasmic reticulum, where it undergoes further conversion. mdpi.com The enzyme CYP17A1 (also referred to as 17α-hydroxylase/17,20-lyase or P450c17) mediates two successive reactions:

First, its 17α-hydroxylase activity converts pregnenolone into 17-hydroxypregnenolone. nih.govresearchgate.net

Second, its 17,20-lyase activity cleaves the bond between carbons 17 and 20 of 17-hydroxypregnenolone, resulting in the formation of DHEA. nih.govresearchgate.net

The cytochrome P450 enzymes are central to steroid biosynthesis, acting as powerful catalysts for the necessary oxidative reactions.

CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): This enzyme, located in the inner mitochondrial membrane, is crucial for initiating the entire steroid hormone production cascade. researchgate.netnih.gov Its function is dependent on a pair of electron transfer proteins, adrenodoxin (B1173346) and adrenodoxin reductase, which supply the necessary reducing equivalents for the reaction. nih.govthieme-connect.com

CYP17A1 (17α-hydroxylase/17,20-lyase): This bifunctional enzyme, found in the endoplasmic reticulum, is a key determinant in the pathway leading to sex steroid production. nih.govnih.gov Its dual activities—17α-hydroxylation followed by 17,20-lyase action—are essential for converting C21 steroids (like pregnenolone) into C19 steroids (like DHEA). nih.govresearchgate.net The efficiency of CYP17A1's lyase activity can be enhanced by the presence of another protein, cytochrome b5, and it requires the electron-donating protein P450 oxidoreductase (POR) to function. nih.govnih.govresearchgate.net The relative expression and activity of these enzymes dictate the specific steroid output of a given tissue. nih.gov

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Enzymes and Glucuronidation Mechanism

Once DHEA is synthesized, it undergoes conjugation with glucuronic acid to form this compound. This process, known as glucuronidation, is a major pathway in Phase II metabolism. wikipedia.orgnih.gov

The enzymes responsible for glucuronidation belong to the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily. wikipedia.orgnih.gov These enzymes are critical for metabolizing a vast array of endogenous compounds, including steroids, and exogenous substances. bidmc.org

Classification: The human UGT superfamily is categorized into several families based on sequence similarity, including UGT1, UGT2, UGT3, and UGT8. bidmc.orgnih.gov The UGT1A and UGT2B families are particularly recognized for their significant role in steroid hormone metabolism. nih.govnih.gov The genes for the UGT1A subfamily are located on chromosome 2, while the UGT2B subfamily genes are found on chromosome 4. nih.govresearchgate.net

Tissue Expression: UGT enzymes exhibit broad but distinct tissue distribution. The liver is the primary site of glucuronidation, expressing a wide range of UGT isoforms. oup.com However, these enzymes are also present in numerous extrahepatic tissues, such as the prostate, mammary gland, kidney, and intestine, allowing for localized steroid metabolism. nih.govoup.com

Specific isoforms within the UGT2B family have been identified as the principal catalysts for the glucuronidation of androgens, including DHEA and its metabolites. researchgate.netfrontiersin.orgnih.gov

UGT2B7: This isoform is known for its broad substrate specificity and efficiently glucuronidates various androgens. oup.comwada-ama.org It demonstrates high activity towards androstane-3α,17β-diol, a DHEA metabolite. oup.com

UGT2B15: This enzyme is also significantly involved in androgen conjugation. frontiersin.orgnih.gov Along with UGT2B17, it is primarily responsible for the glucuronidation of androgens at the 17-OH position. wada-ama.org

UGT2B17: This isoform displays the highest activity towards androsterone (B159326), another key DHEA metabolite. oup.com Studies have established UGT2B17 and UGT2B15 as the main enzymes involved in forming glucuronides of dihydrotestosterone (B1667394) (DHT) metabolites, which are downstream from DHEA. nih.gov

Research using human liver microsomes and recombinant UGT enzymes has been instrumental in characterizing the specific roles and relative contributions of these isoforms in androgen metabolism. oup.comresearchgate.net

Glucuronidation is a biochemical reaction that attaches a polar glucuronic acid molecule to a lipophilic substrate, thereby increasing its water solubility and facilitating its elimination from the body. wikipedia.orgbidmc.org

The process is a bi-substrate reaction catalyzed by UGT enzymes located within the lumen of the endoplasmic reticulum. bidmc.orgresearchgate.net It requires two key components:

The substrate (aglycone), which in this case is Dehydroepiandrosterone (DHEA).

The activated sugar donor, Uridine diphosphate-glucuronic acid (UDPGA) . wikipedia.orgresearchgate.net

The reaction proceeds via a direct SN2-like mechanism, where the UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to the 3-hydroxyl group of the DHEA molecule. researchgate.net This results in the formation of a β-D-glucuronide linkage and the release of uridine diphosphate (UDP). researchgate.net The necessary UDPGA is synthesized in the cytoplasm and transported into the endoplasmic reticulum by a specific transporter protein, SLC35D1, making it available for the UGT enzymes. bidmc.org The resulting product, this compound, is significantly more hydrophilic than DHEA, which allows for its efficient transport out of the cell and subsequent excretion via urine or bile. bidmc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O8 B1623626 Dehydroisoandrosterone 3-glucuronide CAS No. 5716-14-3

Properties

IUPAC Name

6-[(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLONBVCUAVPJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408434, DTXSID201290600
Record name Dehydroisoandrosterone 3-glucuronide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydroepiandrosterone 3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3331-64-4, 5716-14-3
Record name Dehydroepiandrosterone 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3331-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroisoandrosterone 3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydroepiandrosterone 3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Formation of Dehydroisoandrosterone 3 Glucuronide

Substrate Specificity and Kinetic Parameters of UGTs for Dehydroisoandrosterone

The substrate specificity of UGT enzymes is broad and often overlapping, with several isoforms capable of metabolizing steroid hormones. The primary enzymes involved in the glucuronidation of DHEA and other androgens are members of the UGT2B family, with UGT2B7, UGT2B15, and UGT2B17 being particularly significant. nih.gov UGT1A4 has also been shown to metabolize steroidal compounds. nih.gov

Determining precise kinetic parameters (Michaelis-Menten constant, Km, and maximum velocity, Vmax) is essential for understanding the efficiency and capacity of these enzymatic reactions. However, comprehensive kinetic data for DHEA glucuronidation across all relevant human UGT isoforms is not consolidated in the existing literature. Instead, data from structurally similar androgen substrates are often used to infer enzymatic behavior. The kinetics of steroid glucuronidation can be complex, sometimes deviating from standard Michaelis-Menten kinetics and exhibiting autoactivation or biphasic kinetics, as observed with UGT2B7. doi.orgnih.gov

The following table presents kinetic parameters for the glucuronidation of related androgen substrates by select recombinant human UGT isoforms, which helps to illustrate the enzymatic efficiencies.

Interactive Table: Kinetic Parameters for the Glucuronidation of Androgen Substrates by Human UGT Isoforms Note: These parameters are for androgen substrates structurally related to DHEA and are provided for illustrative purposes.

UGT Isoform Substrate Km (μM) Vmax (pmol/min/mg) Kinetic Model
UGT1A4 Dihydrotestosterone (B1667394) (DHT) 22 ± 3.1 10 ± 0.5 Michaelis-Menten
UGT1A4 trans-Androsterone (t-AND) 20 ± 3.4 14 ± 0.8 Michaelis-Menten
UGT2B15 Androstanediol ~15 Not Specified Hill / Michaelis-Menten
UGT2B7 Morphine (for M3G) 0.42 (high-affinity) & 8.3 (low-affinity) Not Specified Biphasic Michaelis-Menten

Data sourced from studies on recombinant UGT enzymes. nih.govdoi.orgnih.gov Km indicates the substrate concentration at half-maximal velocity, reflecting the enzyme's affinity. Vmax represents the maximum rate of reaction.

Metabolic Pathways and Interconversion of Dehydroisoandrosterone 3 Glucuronide

Glucuronidation as a Primary Pathway for Steroid Inactivation and Elimination

Glucuronidation is a major Phase II metabolic process that converts a wide array of substances, including steroids, into more water-soluble compounds, thereby aiding their elimination from the body through urine or feces. nih.govnih.govwikipedia.org This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgcas.cz In the context of steroid metabolism, glucuronidation is a critical mechanism for inactivating and eliminating hormones. nih.govcas.cz

The liver is the principal site of glucuronidation, though UGT enzymes are also present in other organs such as the intestine, kidneys, and adrenal glands. wikipedia.orgcas.cz Steroid glucuronides are generally considered biologically less active than their parent compounds. nih.gov The formation of these glucuronides is typically an irreversible process, marking them as final degradation products destined for excretion. cas.cz The UGT2B subfamily of enzymes is primarily responsible for steroid glucuronidation. nih.gov Specifically, the conversion of DHEA to DHEA-G is facilitated by UGT enzymes. norman-network.com This biotransformation renders the steroid more hydrophilic, preparing it for efficient removal from the body. nih.gov

Downstream Metabolism of Dehydroisoandrosterone 3-Glucuronide

Following its formation, DHEA-G can be a precursor to other androgen glucuronides, reflecting the broader metabolic cascade of androgens.

DHEA itself is a precursor to more potent androgens. nih.govcambridge.org It can be converted to androstenedione (B190577), which is then metabolized to testosterone (B1683101) and subsequently to dihydrotestosterone (B1667394) (DHT). nih.gov These androgens and their metabolites are also subject to glucuronidation for excretion.

The major downstream glucuronidated metabolites include:

Androsterone (B159326) glucuronide (ADT-G): Androsterone is a metabolite of both DHEA and dihydrotestosterone. nih.govimmunotech.cz Its glucuronidated form is a significant urinary metabolite. oup.com

Androstane-3α,17β-diol glucuronides (3α-diol-G): Androstane-3α,17β-diol (3α-diol) is a metabolite of DHT. nih.govwikipedia.org The glucuronidation of 3α-diol results in 3α-diol-G, which is considered a marker of peripheral androgen metabolism. immunotech.czwikipedia.org Studies have shown that plasma DHEA-S and androstenedione are major precursors of plasma 3α-diol-G. nih.gov Oral administration of DHEA leads to a notable increase in circulating 5α-androstane-3α,17β-diol-glucuronide, indicating enhanced peripheral androgen synthesis. cambridge.org It is also suggested that androstanediol glucuronide can be synthesized from already glucuronidated precursors like androsterone glucuronide. immunotech.cz

Role in "Intracrinology": Local Steroid Synthesis and Metabolism in Peripheral Tissues

The concept of "intracrinology" describes the process where weakly active circulating steroid precursors are taken up by peripheral tissues and converted locally into potent, active sex steroids like androgens and estrogens. nih.govnih.govnih.gov These hormones then exert their effects within the same cells where they are synthesized before being metabolized and inactivated. nih.govoup.com Dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-S, are the primary adrenal precursors for this process. nih.govresearchgate.net In postmenopausal women, virtually all estrogens and androgens are produced via intracrinology, while in men, this pathway accounts for approximately 30-50% of total androgens. nih.govnih.gov

This compound (DHEA-G) is a key metabolite in this system. nih.gov While glucuronidation is often viewed as a final step for excretion, DHEA-G itself is not metabolically inert. oup.com It can be hydrolyzed back to free DHEA in various tissues, re-entering the pool of available precursors for intracrine steroidogenesis. Research has shown that DHEA-G can be metabolized into other steroid forms, including DHEA-S and androsterone. oup.com One study found that the conversion of DHEA-G to DHEA-S was significantly more efficient than the conversion of free DHEA to DHEA-S, suggesting that DHEA-G is a significant contributor to the circulating pool of DHEA-S, which has a much longer half-life. oup.com

Peripheral tissues, including bone, muscle, and adipose tissue, possess the necessary enzymatic machinery to facilitate this local steroid synthesis. oup.comresearchgate.netresearchgate.net Key enzymes involved include steroid sulfatase, which converts DHEA-S to DHEA, and various hydroxysteroid dehydrogenases (HSDs), aromatase, and 5α-reductase that further process DHEA into active androgens (testosterone, dihydrotestosterone) and estrogens (estradiol). oup.comresearchgate.net The presence of these enzymes allows each tissue to regulate its own hormonal environment according to specific local requirements. nih.gov The administration of DHEA has been shown to increase the circulating levels of the glucuronidated metabolites of dihydrotestosterone (DHT), such as androsterone glucuronide (ADT-G) and androstane-3α,17β-diol-G (3α-diol-G), which serve as markers of total androgenic activity. oup.comoup.com This highlights the extensive peripheral conversion of DHEA and its conjugated forms into active androgens, which are then inactivated by glucuronidation before being released back into circulation. oup.comoup.com

Enzymatic Hydrolysis of Glucuronide Conjugates for Research Applications

Role of β-Glucuronidase and Arylsulfatase Enzymes in Deconjugation

For research and diagnostic applications, particularly in analyzing steroid profiles in matrices like urine, conjugated steroids must first be cleaved to release the parent steroid. nih.govnih.gov This deconjugation is most commonly achieved through enzymatic hydrolysis. nih.govresearchgate.net The two principal enzymes used for this purpose are β-glucuronidase and arylsulfatase. researchgate.netnih.gov

β-Glucuronidase specifically catalyzes the hydrolysis of the β-D-glucuronic acid moiety from a variety of substances, including steroids. researchgate.netresearchgate.net This reaction, known as deglucuronidation, breaks the glycosidic bond, liberating the aglycone (the steroid) and glucuronic acid. researchgate.net β-Glucuronidase is sourced from various organisms for laboratory use, including bacteria (Escherichia coli), bovine liver, and mollusks like limpets (Patella vulgata) and snails (Helix pomatia). researchgate.netnih.govsigmaaldrich.com The enzyme from E. coli is highly specific for β-glucuronides, whereas preparations from other sources may have broader activities. nih.gov The rate of hydrolysis by β-glucuronidase can be influenced by the structure of the steroid and the site of conjugation. nih.gov For instance, the rate of hydrolysis of steroid monoglucuronides has been observed to decrease in the order of C-3 (phenolic) > C-3β > C-17β > C-3α. nih.gov

Arylsulfatase is an enzyme that hydrolyzes sulfate (B86663) esters from aromatic and steroid compounds. nih.govnih.gov It cleaves the sulfate group from molecules like DHEA-S, converting them back to their unconjugated, biologically active forms. nih.gov In laboratory settings, arylsulfatase activity is crucial for the analysis of total steroid content, as many steroids are excreted as both glucuronide and sulfate conjugates. nih.govnih.gov The most common source of a combined enzyme preparation for steroid analysis is the digestive juice of Helix pomatia, which contains both potent β-glucuronidase and arylsulfatase activities. researchgate.netresearchgate.net This allows for the simultaneous cleavage of both types of conjugates from a sample. researchgate.net However, purified arylsulfatase preparations from bacterial sources, such as Pseudomonas aeruginosa, have also been developed and engineered for improved efficiency in hydrolyzing specific steroid sulfates. wada-ama.orgresearchgate.netnih.gov

Methodological Considerations and Potential Artifacts in Enzymatic Hydrolysis for Steroid Research

While enzymatic hydrolysis is a cornerstone of steroid analysis, several methodological factors and potential artifacts must be considered to ensure accurate and reliable results. nih.govresearchgate.net

Methodological Considerations:

Enzyme Source and Purity: The choice of enzyme is critical. Preparations from different sources exhibit varying levels of activity and specificity. nih.govresearchgate.netsigmaaldrich.com For example, β-glucuronidase from E. coli is highly specific, while crude extracts from Helix pomatia contain both β-glucuronidase and arylsulfatase, making them suitable for total deconjugation but also prone to containing contaminating enzymes. nih.govresearchgate.net Recombinant enzymes are gaining favor due to their high purity and efficiency, allowing for faster hydrolysis at lower temperatures compared to traditional preparations. mdpi.comnih.gov

Reaction Conditions: The efficiency of hydrolysis is highly dependent on parameters such as pH, temperature, enzyme concentration, and incubation time. nih.govmdpi.com These conditions must be optimized for the specific steroid conjugate and enzyme being used. researchgate.netresearchgate.net For instance, optimal conditions for hydrolyzing DHEA using abalone entrails were found to be 20 hours at 42°C and a pH of 5.2. researchgate.netnih.gov In contrast, some recombinant enzymes can achieve over 90% hydrolysis of many glucuronides in as little as 5 minutes. mdpi.com

Sample Matrix Effects: Biological samples like urine contain endogenous inhibitors that can interfere with enzymatic activity, potentially leading to incomplete hydrolysis. nih.gov Pre-purification of the sample, for example, using solid-phase extraction (SPE) with resins like Amberlite XAD-2, can remove these inhibitors and improve hydrolysis efficiency. nih.gov

Potential Artifacts:

Steroid Conversion: A significant artifact, particularly with crude enzyme preparations like those from Helix pomatia, is the unintended conversion of the target steroid into other metabolites. nih.govresearchgate.net These preparations can contain secondary enzymes, such as 3β-hydroxysteroid oxidoreductase and 3-oxosteroid-4,5-ene isomerase. nih.gov These contaminating enzymes have been shown to convert 3β-hydroxy-5-ene steroids, like DHEA, into their 3-oxo-4-ene counterparts, such as androst-4-ene-3,17-dione. nih.govresearchgate.net This can lead to a significant underestimation of the original steroid's concentration. researchgate.net

Incomplete Hydrolysis: Failure to achieve complete cleavage of the conjugate bond will result in an underestimation of the steroid concentration. This can be due to insufficient enzyme concentration, suboptimal reaction conditions, or the presence of inhibitors in the sample matrix. nih.govsigmaaldrich.com The efficiency of hydrolysis varies among different steroid glucuronides, with some being more resistant to cleavage than others. sigmaaldrich.commdpi.com

Biological Roles and Mechanisms in Preclinical Models

Investigations in Animal Models and In Vitro Systems

The metabolic conversion of DHEA to DHEA-3G is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, a process that occurs in various tissues. nih.gov In vivo and in vitro studies have identified the liver as a primary site for steroid glucuronidation. mdpi.comnih.govnih.gov However, significant metabolic activity also takes place in extrahepatic tissues, particularly the kidney and the intestine. mdpi.comnih.gov

Animal and human tissue models have revealed distinct differences in glucuronidation capacity and UGT isoform expression between organs. For example, studies using rat and human microsomes have shown that metabolic rates in the liver are substantially higher than in the intestine and kidneys for certain substrates. mdpi.com The liver expresses high levels of UGT2B7, a key enzyme in the glucuronidation of many compounds. mdpi.com

Conversely, the kidney shows a unique profile of UGT expression and activity. The abundance of UGT1A9 in human kidney microsomes is significantly higher—reportedly 2.7-fold greater—than in human liver microsomes. doi.org Furthermore, glucuronidation activity is not uniform throughout the kidney; the renal cortex exhibits markedly higher metabolic rates for UGT1A6, UGT1A9, and UGT2B7 substrates compared to the renal medulla. doi.org This differential activity corresponds to a greater abundance of these UGT enzymes in the cortical region. doi.org These findings highlight that both hepatic and peripheral tissues contribute to the formation of androgen glucuronides, questioning the assumption that serum levels of these metabolites are specific markers of only peripheral androgen metabolism. nih.gov

Current preclinical research primarily views Dehydroisoandrosterone 3-glucuronide as a biologically inactive, water-soluble metabolite intended for excretion. There is limited direct evidence from in vitro systems detailing a specific role for DHEA-3G itself in actively regulating cellular homeostasis or metabolic pathways. Its principal function is tied to the process of glucuronidation, which is a critical detoxification mechanism.

The UGT and sulfotransferase (SULT) enzyme systems are fundamentally responsible for maintaining cellular homeostasis by metabolizing a wide array of endogenous molecules, including steroid hormones. nih.gov By converting biologically active or lipophilic steroids like DHEA into inactive, hydrophilic glucuronides, the UGT enzymes facilitate their elimination from the body. nih.gov This prevents the accumulation of active hormones and their metabolites, thereby maintaining a stable intracellular environment and preventing potential toxicity. Therefore, the formation of DHEA-3G is an integral part of a homeostatic process designed to clear and inactivate steroid precursors.

Regulation of Enzyme Activity and Expression in Steroid Conjugation

The formation of DHEA-3G is critically dependent on the activity and expression of UGT enzymes. This regulation occurs at multiple levels, from factors influencing the enzyme's immediate catalytic function to complex genetic and post-transcriptional controls.

UGT enzymes are embedded within the membrane of the endoplasmic reticulum, and their function is highly dependent on this microsomal environment. nih.gov A primary determinant of UGT activity is the availability of the co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), which provides the glucuronic acid moiety for conjugation. nih.gov

Beyond co-substrate levels, several other factors can modulate glucuronidation capacity. nih.gov These influences can lead to significant inter-individual variability in steroid metabolism.

Table 2: Factors Affecting Glucuronidation Capacity This interactive table outlines various physiological and pathological factors known to influence the activity of UGT enzymes.

Click to view data
FactorDescription of EffectSource
Age Neonates have low UGT expression and capacity. Activity peaks around 20 months of age and can change in later life. nih.gov
Gender Sex-specific differences in activity have been noted; for instance, males can show higher glucuronidation for certain substrates. nih.gov
Disease States Conditions such as liver cirrhosis, cancer, and diabetes mellitus can decrease overall glucuronidation capacity. nih.gov
Genetic Variants Polymorphisms in UGT genes (e.g., UGT2B7*2) can lead to enzymes with reduced or altered metabolic activity. nih.gov

The expression of the enzymes responsible for steroid conjugation is tightly controlled at the genetic level.

Transcriptional Regulation: The synthesis of UGT and SULT enzymes is controlled by the transcription of their respective genes. This process is regulated by a network of nuclear receptors that act as cellular sensors. researchgate.netnih.govnih.gov Receptors such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), peroxisome proliferator-activated receptors (PPARs), and the glucocorticoid receptor (GR) can be activated by various substances, including hormones and xenobiotics. nih.govnih.gov Upon activation, these receptors bind to specific response elements in the regulatory regions of UGT and SULT genes, either inducing or repressing their transcription into messenger RNA (mRNA). researchgate.netnih.gov For example, PPARα, in partnership with the retinoid X receptor (RXR), can bind to promoter regions of genes like SULT2A1 and several UGT1A and UGT2B genes to increase their expression. researchgate.net

Post-Transcriptional and Post-Translational Regulation: Regulation does not end with gene transcription. researchgate.net At the post-transcriptional level, microRNAs (miRNAs) have been identified as significant regulators of the UGT superfamily. researchgate.net These small RNA molecules can bind to the 3' untranslated region (3'UTR) of UGT mRNA, leading to its degradation or blocking its translation into a functional protein. researchgate.net For example, the UGT1A locus, which produces multiple UGT isoforms, has a common 3'UTR that contains binding sites for numerous miRNAs, allowing for complex, isoform-specific regulation. researchgate.net

Furthermore, post-translational modifications, such as the phosphorylation and dephosphorylation of the enzyme protein, can alter its stability, localization, or catalytic activity. While extensively studied in the context of steroidogenic enzymes, such modifications represent a potential layer of regulation for UGT and SULT activity as well. Disease states can also lead to a disconnect between mRNA and protein levels, suggesting that these post-transcriptional and post-translational control mechanisms are critical in determining the final functional capacity of these enzymes. nih.gov

Impact of Genetic Polymorphisms on Glucuronidation and Sulfation Enzyme Activity (e.g., SULT2B1 SNPs)

The metabolic fate of Dehydroisoandrosterone (DHEA) is significantly influenced by the enzymatic activities of sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), which catalyze sulfation and glucuronidation, respectively. Genetic polymorphisms within the genes encoding these enzymes can lead to variations in their catalytic efficiency, contributing to inter-individual differences in steroid hormone homeostasis.

Sulfotransferase (SULT) Polymorphisms

Cytosolic sulfotransferase SULT2B1 is critically involved in the sulfation of 3β-hydroxysteroids like DHEA. researchgate.net The SULT2B1 gene encodes two isoforms, SULT2B1a and SULT2B1b, through alternative splicing. preprints.org SULT2B1b, in particular, is considered the primary enzyme for DHEA sulfation in key steroid-responsive tissues where other major DHEA-sulfating enzymes like SULT2A1 have low expression. frontiersin.org

Genetic polymorphisms, specifically single nucleotide polymorphisms (SNPs), in the SULT2B1 gene can result in amino acid substitutions, creating different enzyme versions known as allozymes. nih.gov These allozymes may exhibit altered enzymatic activity compared to the wild-type enzyme. nih.gov Studies have investigated numerous missense coding SNPs (cSNPs) in SULT2B1 to determine their functional impact on DHEA sulfation. researchgate.net

Research on recombinant SULT2B1b allozymes has demonstrated that genetic polymorphisms have a profound effect on their sulfating activity towards DHEA. nih.gov Kinetic studies revealed that various allozymes display significant changes in both substrate-binding affinity and catalytic activity. nih.gov Similarly, studies on SULT2B1a allozymes showed differential sulfating activities towards DHEA, with the wild-type enzyme exhibiting a high affinity for DHEA. researchgate.netcolab.ws Some SULT2B1a polymorphic allozymes, such as SULT2B1a-R132H and SULT2B1a-R259Q, showed no detectable sulfating activity, while others displayed a range of altered activities. preprints.org These findings clearly indicate that genetic variations in SULT2B1 can lead to significant differences in DHEA metabolism among individuals. preprints.orgnih.gov Such variations have been correlated with the progression of several hormone-related cancers, including prostate and breast cancer. preprints.orgnih.gov

Table 1: Impact of Selected SULT2B1a Polymorphisms on DHEA Sulfating Activity
SULT2B1a AllozymeAmino Acid SubstitutionObserved Effect on DHEA SulfationReference
SULT2B1a-D46NAspartic Acid to Asparagine at position 46Differential sulfating activity compared to wild-type. preprints.org
SULT2B1a-P54AProline to Alanine at position 54Differential sulfating activity compared to wild-type. preprints.org
SULT2B1a-T58MThreonine to Methionine at position 58Differential sulfating activity compared to wild-type. preprints.org
SULT2B1a-R132HArginine to Histidine at position 132No detectable sulfating activity. preprints.org
SULT2B1a-R259QArginine to Glutamine at position 259No detectable sulfating activity. preprints.org

UDP-Glucuronosyltransferase (UGT) Polymorphisms

Glucuronidation represents another major pathway for the metabolism of sex steroids. nih.gov This process, which leads to the formation of compounds like this compound, is catalyzed by UGT enzymes. The UGT2B family, including UGT2B7, UGT2B15, and UGT2B17, is particularly implicated in androgen metabolism. nih.govfrontiersin.org The genes encoding these enzymes are highly polymorphic, and these genetic variations can result in altered enzyme activity, thereby affecting steroid clearance. nih.gov

The functional relevance of UGT polymorphisms on steroid hormone concentrations has been investigated. nih.gov For instance, the UGT2B15 D85Y polymorphism has been significantly associated with changes in glucuronidation activity for certain steroids. frontiersin.org In a study on 19-norandrosterone (B1242311) glucuronidation, individuals homozygous for the UGT2B15 D-allele (DD) showed significantly higher glucuronidation capacity compared to those with YD or YY genotypes. frontiersin.org

Conversely, the impact of other UGT polymorphisms is less clear. Studies on the UGT2B7 H268Y polymorphism have yielded conflicting results regarding its functional impact on the activity of various substrates. nih.gov In the context of steroid metabolism, no significant association was found between the UGT2B7 (H268Y) genotype and the glucuronidation activity of 19-norandrosterone. frontiersin.org Similarly, the UGT2B17 deletion polymorphism did not appear to significantly affect the glucuronidation of this particular androgen metabolite. frontiersin.org These findings suggest that the effects of UGT polymorphisms can be highly substrate-specific.

Table 2: Effect of UGT Polymorphisms on Steroid Glucuronidation
UGT Gene PolymorphismEnzymeSubstrate ExampleImpact on Glucuronidation ActivityReference
D85YUGT2B1519-NorandrosteroneSignificant association; DD genotype shows higher activity than YD and YY genotypes. frontiersin.org
H268YUGT2B719-NorandrosteroneNo significant association observed. frontiersin.org
Deletion PolymorphismUGT2B1719-NorandrosteroneNo significant difference reported between genotypes. frontiersin.org

Advanced Analytical Methodologies for Dehydroisoandrosterone 3 Glucuronide Research

Mass Spectrometry-Based Techniques for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is the definitive technology for steroid analysis due to its high specificity, which allows it to distinguish between structurally similar compounds. mpg.denih.gov When coupled with chromatographic separation techniques, MS provides robust platforms for both the quantification of specific analytes and the broader profiling of related metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the direct and highly sensitive quantification of intact steroid glucuronides like DHEA-G from biological fluids such as urine and serum. nih.govresearchgate.net This technique avoids the need for the chemical or enzymatic cleavage of the glucuronide moiety, analyzing the conjugate directly. nih.gov LC-MS/MS methods for steroid glucuronides, including DHEA-G, demonstrate excellent performance characteristics. nih.gov For instance, validated methods show strong linearity (with correlation coefficients, R², of ≥0.99) across a range of concentrations. nih.govresearchgate.net

The sensitivity of these methods is highlighted by low limits of quantification (LLOQ), which can be in the low nanomolar range, allowing for the measurement of baseline physiological concentrations. nih.govnih.gov The use of electrospray ionization (ESI) is common, typically operating in negative ion mode to detect the deprotonated molecule of the glucuronide conjugate. researchgate.net The high specificity is achieved through multiple reaction monitoring (MRM), where a specific precursor ion (the intact DHEA-G) is selected and fragmented to produce characteristic product ions, minimizing the chance of interference from other molecules in the matrix. nih.gov

Table 1: Typical Performance Characteristics of a Validated LC-MS/MS Method for Steroid Glucuronide Quantification This table is generated based on data reported for multi-analyte steroid glucuronide panels that include DHEA-G. nih.govresearchgate.net

Parameter Typical Value/Range Description
Linearity (R²) ≥ 0.99 Indicates a strong proportional relationship between analyte concentration and instrument response.
Lower Limit of Quantification (LLOQ) 1.9–21.4 nmol/L The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Recovery 89.6% – 113.8% The efficiency of the extraction process, showing how much of the analyte is recovered from the sample matrix.
Precision (Intra- & Inter-day) < 15% Measures the closeness of agreement between a series of measurements obtained from the same sample.
Accuracy (Intra- & Inter-day) < 15% Measures the closeness of the determined value to the nominal or known true value.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for steroid analysis, providing comprehensive metabolic profiles. nih.govnih.gov However, due to the low volatility of conjugated steroids, GC-MS analysis of DHEA-G requires a preliminary deconjugation step, typically enzymatic hydrolysis using β-glucuronidase, to cleave the glucuronic acid moiety and liberate the free DHEA. mpg.denih.gov This is followed by a derivatization step to increase the volatility of the steroid for gas-phase analysis. nih.gov

While GC-MS does not measure the intact DHEA-G, it is invaluable for metabolite profiling. By measuring the total DHEA concentration after hydrolysis, researchers can gain a complete picture of the steroid's excretion. researchgate.net When GC-MS results are compared with direct measurements of free DHEA and its conjugated forms (like DHEA-G and DHEA-S) by LC-MS/MS, a comprehensive understanding of the relative abundance of each metabolite can be achieved. nih.govresearchgate.net This combined approach is crucial for studies investigating shifts in metabolic pathways, where the ratio of glucuronidated to sulfated conjugates may be of interest. nih.gov

Advanced Sample Preparation and Chromatographic Separation Strategies

The quality of analytical data is highly dependent on the effectiveness of the sample preparation and chromatographic separation. For a complex matrix like serum or urine, these steps are critical to remove interferences and ensure the stability and accurate measurement of the target analyte.

Sample preparation for DHEA-G analysis typically involves an extraction step to isolate the analyte and remove interfering substances like proteins and salts. nih.gov Solid-Phase Extraction (SPE) is a widely used and highly effective technique for this purpose. researchgate.netnih.gov Optimization of the SPE method is critical to maximize the recovery of DHEA-G and minimize matrix effects, which can suppress or enhance the analyte signal during MS analysis. thermofisher.com

Optimization involves several key steps:

Sorbent Selection : The choice of SPE sorbent is crucial. Reversed-phase materials like C18 are common, but mixed-mode sorbents (e.g., combining reversed-phase with anion exchange) can offer superior selectivity for acidic compounds like glucuronides. researchgate.netnih.gov

pH Adjustment : The pH of the sample and the various solutions used can significantly impact recovery. thermofisher.com For DHEA-G, maintaining a pH that keeps the carboxylic acid group of the glucuronide moiety ionized can enhance its retention on an anion-exchange sorbent.

Wash Step : The wash solution must be strong enough to remove interferences but weak enough to avoid eluting the analyte of interest. This is often optimized by testing solvents of increasing organic strength. thermofisher.com

Elution Step : The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For anion-exchange SPE, this may involve a change in pH or the use of a competing ionic species. thermofisher.com

Liquid-liquid extraction (LLE) is an alternative method, often employing solvents like tert-butyl methyl ether (TBME) or ethyl acetate (B1210297) to extract steroids from the aqueous biological matrix. mpg.descispace.com While effective, SPE is often preferred as it is more easily automated and can provide cleaner extracts.

Table 2: Key Parameters in SPE Method Optimization for Steroid Glucuronides

Step Parameter to Optimize Purpose Example
Conditioning Solvent Type To wet the sorbent and activate the functional groups for consistent interaction. Methanol (B129727), followed by water.
Equilibration Buffer/pH To prepare the sorbent with a solution similar to the sample matrix to maximize retention. Water or a specific pH buffer.
Sample Loading Flow Rate, pH To ensure the analyte binds effectively to the sorbent. Loading the sample at a controlled, slow flow rate. thermofisher.com
Washing Solvent Composition & Strength To remove co-extracted interferences without eluting the analyte. Washing with increasing percentages of methanol in water. thermofisher.com
Elution Solvent Composition & Strength To desorb the purified analyte from the sorbent for collection. Eluting with methanol containing an additive like ammonium (B1175870) hydroxide (B78521) to disrupt ionic interactions. thermofisher.com

A significant challenge in the mass spectrometric analysis of conjugated metabolites like DHEA-G is their potential instability. The glycosidic bond linking DHEA to glucuronic acid can be labile under certain conditions. researchgate.net During ESI-MS analysis, the molecule can undergo fragmentation within the ion source, a phenomenon known as in-source fragmentation or in-source degradation. usp.orgnih.gov This can cause the DHEA-G molecule to break apart, yielding a fragment ion with the same mass as free DHEA. researchgate.net

This degradation is problematic because it can lead to an underestimation of the DHEA-G concentration and a false positive or overestimation of the free DHEA concentration, leading to inaccurate data. researchgate.netnih.gov Several strategies are employed to mitigate in-source fragmentation:

Optimization of Source Parameters : Lowering the energy within the ion source is the primary strategy. This is achieved by carefully tuning parameters such as the fragmentor voltage (also known as declustering potential or cone voltage) and the capillary exit voltage. usp.org Reducing these voltages minimizes the collisional energy that ions experience as they travel from the atmospheric pressure region into the vacuum of the mass spectrometer.

Source Temperature : The temperature of the ESI source can also influence analyte stability. Higher temperatures can promote thermal degradation of labile compounds. researchgate.netusp.org Therefore, optimizing the source temperature to the lowest level that still allows for efficient desolvation is crucial.

Chromatographic Separation : Good chromatographic separation is essential. If any in-source fragmentation does occur, the resulting free DHEA fragment will have the same retention time as the parent DHEA-G conjugate, not the retention time of an authentic free DHEA standard. nih.gov This co-elution helps in identifying the issue, and proper chromatography ensures that the fragment is not mistaken for the endogenously present free steroid, which would elute at a different time. nih.gov

Application of Isotope Dilution Mass Spectrometry for Absolute Quantification in Research

For the highest level of accuracy and precision in quantification, isotope dilution mass spectrometry (IDMS) is the gold-standard reference method. nih.govresearchgate.net This technique is particularly valuable in research and clinical settings where exact concentration values are critical. The principle of IDMS involves the use of a stable, isotopically labeled version of the analyte as an internal standard. nih.gov

In the case of DHEA-G, this would involve synthesizing DHEA-G with heavy isotopes (e.g., ¹³C or ²H) incorporated into its structure. A known amount of this labeled DHEA-G is added to the biological sample at the very beginning of the analytical procedure. nih.govnih.gov This internal standard behaves chemically identically to the endogenous (unlabeled) DHEA-G throughout all subsequent steps, including extraction, purification, and ionization. nih.gov

Any loss of analyte during sample preparation will affect both the labeled standard and the endogenous analyte equally. The mass spectrometer can distinguish between the light (endogenous) and heavy (standard) forms of DHEA-G based on their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard, an extremely accurate and precise calculation of the absolute concentration of DHEA-G in the original sample can be made. nih.gov This method effectively corrects for variations in extraction recovery and matrix-induced ion suppression, making it the most robust method for absolute quantification. nih.govresearchgate.net

Development of High-Throughput Methodologies for Steroid Conjugate Profiling in Biological Samples

The transition from single-analyte measurement to comprehensive steroid profiling has necessitated the development of advanced, high-throughput analytical methodologies. The need to analyze large cohorts in clinical research, understand the complex effects of environmental chemicals, and improve diagnostic screening has driven the evolution from traditional, low-throughput assays to sophisticated, automated platforms. nih.gov These modern methods are essential for capturing the complexity of the steroidome, which includes a wide array of steroid hormones and their conjugated metabolites, such as Dehydroisoandrosterone 3-glucuronide.

A cornerstone of modern high-throughput steroid conjugate profiling is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). capes.gov.br This technology offers superior specificity and sensitivity compared to historical immunoassay methods, which can be prone to cross-reactivity and poor accuracy, especially at low concentrations. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) further enhances throughput by significantly reducing analytical run times without compromising the separation of structurally similar steroid isomers. unige.chnih.gov

To achieve high throughput, every step of the analytical workflow, from sample preparation to data analysis, must be optimized and often automated. A critical bottleneck in the analysis of steroid glucuronides is the sample preparation stage, which typically requires enzymatic hydrolysis to cleave the glucuronic acid moiety from the steroid core. nih.gov High-throughput approaches have streamlined this process by adopting 96-well plate formats for both enzymatic reactions and subsequent solid-phase extraction (SPE) cleanup. nih.gov This miniaturization and parallel processing significantly accelerate sample handling, enabling the preparation of hundreds of samples simultaneously. technologynetworks.com

Researchers have developed and validated numerous high-throughput LC-MS/MS methods capable of quantifying large panels of steroids, including glucuronide and sulfate (B86663) conjugates, in various biological matrices like urine, plasma, and serum. nih.govnih.govendocrine-abstracts.org These methods are validated to meet stringent criteria for accuracy, precision, linearity, and sensitivity. nih.govendocrine-abstracts.org For example, a validated LC-MS/MS method for a panel of 15 urinary steroid glucuronides demonstrated excellent linearity (R² ≥0.99) and recovery (89.6% to 113.8%). nih.gov Another high-throughput method for 23 steroid hormones in rat liver and plasma utilized a 96-well plate format for SPE to accelerate sample processing for large-scale studies. nih.gov

The application of these high-throughput methodologies is particularly impactful in fields like toxicology and endocrinology. The H295R human adrenocortical carcinoma cell line, for instance, is used in a high-throughput screening assay to evaluate the effects of thousands of environmental chemicals on steroidogenesis. nih.govnih.gov By measuring a full panel of steroid hormones, including precursors and conjugated metabolites, these assays can identify potential endocrine-disrupting compounds and provide insights into their mechanisms of action, such as the inhibition of specific enzymes in the steroidogenic pathway. nih.govnih.gov

The table below summarizes key features of representative high-throughput methodologies developed for steroid conjugate profiling.

Table 1: Examples of High-Throughput Methodologies for Steroid and Steroid Conjugate Profiling

Method Analytes Sample Matrix Key High-Throughput Feature(s) Selected Performance Data Reference(s)
LC-MS/MS 15 steroid glucuronides (incl. DHEA-G, T-G, An-G, Etio-G) Human Urine Sample workup includes protein precipitation and solid phase extraction. Linearity (R²) ≥0.99; Recovery: 89.6-113.8%; LOQ: 1.9-21.4 nmol/L nih.gov
LC-MS/MS 23 steroid hormones (after deconjugation) Rat Liver and Plasma Streamlined sample preparation and high-throughput solid phase extraction in a 96-well plate. Enables analysis of small sample sizes (5-20 mg liver, 100 μL plasma). nih.gov
UHPLC-MS/MS 29 steroids (after deconjugation from glucuronide and sulfate esters) Human Urine C18 solid-phase extraction; 16-minute chromatographic separation. LOQ: 2-20 ng/mL; Precision (%CV): 4.0-18.6%; Accuracy (bias): -14.9% to 14.9% endocrine-abstracts.org
H295R Steroidogenesis Assay with HPLC-MS/MS 10 steroid hormones (Progestagens, Glucocorticoids, Androgens, Estrogens) Cell Culture Media 96-well format for cell culture and chemical treatment; automated liquid handling. Screened 2060 chemical samples; identified 411 with effects on at least one hormone. nih.govnih.gov

| UHPSFC-MS/MS | 8 glucuronide and 12 sulfate steroids | Bovine Urine | Rapid analysis time (12-15 minutes); use of sub-2 μm particle columns. | LOQ: 0.5 ng/mL (glucuronides), 0.1 ng/mL (sulfates); RSD < 20% | nih.gov |

DHEA-G: Dehydroepiandrosterone glucuronide; T-G: Testosterone (B1683101) glucuronide; An-G: Androsterone (B159326) glucuronide; Etio-G: Etiocholanolone glucuronide; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Further advancements include the use of ultra-high-performance supercritical-fluid chromatography (UHPSFC) coupled with mass spectrometry, which offers different selectivity and potentially higher sensitivity for certain steroid conjugates compared to conventional LC-MS/MS. nih.gov Additionally, the development of sophisticated informatics tools is crucial for processing the vast amounts of data generated in high-throughput steroid metabolomics, enabling normalization, statistical interpretation, and visualization of complex steroid profiles. The continuous refinement of these analytical and computational methodologies is paving the way for a more comprehensive understanding of the roles of steroid conjugates like this compound in health and disease. capes.gov.br

Future Directions and Research Gaps

Elucidation of Undiscovered Metabolic Pathways and Metabolites of Dehydroisoandrosterone 3-Glucuronide

While the conversion of DHEA to DHEA-3-G via glucuronidation is a well-documented pathway, the complete metabolic journey of DHEA-3-G itself is not fully mapped. nih.gov Current understanding acknowledges DHEA's conversion to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394), as well as estrogens. nih.gov The conjugation with glucuronic acid is a primary reaction in steroid hormone catabolism, preparing them for excretion. nih.govresearchgate.net However, several research avenues remain underexplored.

Future research should prioritize the identification of novel, downstream metabolites of DHEA-3-G. It is plausible that DHEA-3-G is not merely an inert end-product destined for elimination. One significant area of investigation is its potential for enterohepatic recirculation. After biliary excretion into the gut, DHEA-3-G can be deconjugated by the gut microbiota's β-glucuronidases, releasing active DHEA which can be reabsorbed or further metabolized by intestinal enzymes. nih.govresearchgate.net This cycle could significantly influence the circulating pool of active androgens. nih.govresearchgate.net

Moreover, the direct metabolism of the intact DHEA-3-G molecule into other conjugated steroid species represents a largely uncharted territory. Advanced analytical techniques are required to screen for and identify these potential novel metabolites in biological fluids, which may possess unique biological activities or serve as more specific biomarkers for certain physiological or pathological states. A short-term study using panhypopituitarism as a model to study DHEA metabolism demonstrated that DHEA is extensively converted into various derivatives, highlighting the complexity of its metabolic pathways. nih.gov

Detailed Characterization of Tissue-Specific Glucuronidation and Deconjugation Dynamics at the Cellular Level

The balance between the synthesis (glucuronidation) and breakdown (deconjugation) of DHEA-3-G is critical for regulating the local availability of its active precursor, DHEA. This process is highly tissue-specific, governed by the differential expression and activity of Uridine (B1682114) diphospho-glucuronosyltransferases (UGTs) and β-glucuronidases.

UGT enzymes, such as UGT2B15 and UGT2B17, are known to be highly involved in androgen glucuronidation. nih.gov Conversely, efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3 play a crucial role in eliminating the resulting glucuronides from cells in the liver, intestine, and kidney. nih.govresearchgate.net For instance, in the liver, glucuronides of inactive androgens are preferentially transported by MRP3, while those of active androgens are handled by MRP2. nih.gov

A significant research gap exists in quantifying these enzymatic and transport dynamics at the cellular level within specific tissues, such as the prostate, breast, and adipose tissue. It is known that DHEA can exert antiglucocorticoid actions and inhibit preadipocyte differentiation, but the precise role of its glucuronidated form in these processes is less clear. nih.gov Understanding how factors like genetics, disease state, or environmental exposures alter the expression of specific UGTs, β-glucuronidases, and transporters within these tissues is crucial. Such research will clarify how different tissues maintain a unique hormonal microenvironment by controlling the local equilibrium between DHEA and DHEA-3-G.

Component Function in Steroid Metabolism Key Examples Primary Tissues of Interest
Glucuronidation Enzymes Catalyze the conjugation of glucuronic acid to steroids, increasing water solubility for excretion.UGT2B17, UGT2B15, UGT1A9 nih.govnih.govLiver, Intestine, Kidney, Prostate
Deconjugation Enzymes Hydrolyze the glucuronide conjugate, releasing the active steroid.β-glucuronidase nih.govGut (microbiota), Liver
Efflux Transporters Actively transport steroid glucuronides out of cells for elimination via bile or urine.MRP2, MRP3 nih.govresearchgate.netLiver, Intestine, Kidney

This table summarizes the key molecular players involved in the cellular dynamics of this compound metabolism.

Integration of Omics Approaches (e.g., Metabolomics, Proteomics) to Study Glucuronide Metabolism

To unravel the complexity of DHEA-3-G metabolism, future research must move towards the integration of multiple "omics" technologies. nih.gov This approach provides a systems-level view that can connect genetic predispositions, protein expression, and metabolic outcomes.

Metabolomics: Targeted metabolomics panels can precisely quantify DHEA-3-G and a broad spectrum of related steroid hormones in various biological samples like plasma, urine, and tissue. illinois.edu Untargeted approaches, on the other hand, hold the potential to discover the novel DHEA-3-G metabolites mentioned previously. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for developing methods to simultaneously quantify multiple steroid glucuronides. nih.govresearchgate.net

Proteomics: Quantitative proteomics can measure the abundance of key proteins involved in DHEA-3-G metabolism, including specific UGT isoforms, β-glucuronidases, and membrane transporters (MRP2, MRP3) in different tissues. nih.gov This allows researchers to directly correlate the metabolic profile with the enzymatic machinery present.

Multi-Omics Integration: The true power lies in integrating these datasets. nih.govtum.de For example, by combining proteomics and metabolomics data from liver tissue, researchers can build models that predict how changes in UGT or MRP protein levels (due to genetics or disease) impact the flux of DHEA through the glucuronidation pathway and its subsequent elimination. This integrated approach is essential for understanding the functional consequences of genetic variants, such as those in the HSD3B1 gene, which regulate the conversion of DHEA and impact clinical outcomes in androgen-dependent conditions. nih.gov

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Metabolic Research

Progress in understanding DHEA-3-G metabolism is contingent on the development and application of more physiologically relevant research models. While traditional submerged cell cultures have been useful, they often fail to replicate the complex microenvironment of human tissues. nih.gov

Advanced In Vitro Models: The future lies in three-dimensional (3D) cell culture systems, such as organoids and spheroids, which better mimic tissue architecture and cell-cell interactions. "Organ-on-a-chip" models, which are microfluidic devices containing living cells in a continuously perfused system, can simulate the function of organs like the liver or intestine, providing a dynamic environment to study metabolism and transport. nih.gov These models are particularly valuable for investigating the interplay between different cell types, such as cancer cells and their surrounding stromal cells, in regulating local steroid metabolism. nih.gov

Ex Vivo Models: The use of fresh human tissue slices or perfused organ systems offers a powerful platform for metabolic research that bridges the gap between in vitro and in vivo studies. These models maintain the native tissue architecture and cellular heterogeneity, allowing for a more accurate assessment of tissue-specific glucuronidation and deconjugation rates. Studies have utilized ex vivo approaches to evaluate the activity of various compounds, demonstrating the utility of these models. nih.gov

These advanced models will be instrumental in performing detailed mechanistic studies, screening for compounds that modulate DHEA metabolism, and understanding how the metabolic phenotype of DHEA-3-G differs across individuals and in various disease states.

Model Type Description Advantages for DHEA-3-G Research Limitations
2D Cell Culture Monolayers of a single cell type grown on a flat surface.High-throughput, cost-effective, good for basic mechanism studies.Lacks tissue architecture and cellular heterogeneity.
3D Organoids/Spheroids Self-organizing 3D structures of one or more cell types.Better mimicry of in vivo tissue structure and cell-cell interactions.More complex to culture, lower throughput.
Organ-on-a-Chip Microfluidic devices with living cells simulating organ-level functions.Allows for dynamic perfusion and study of multi-organ interactions.Technically challenging, still an emerging technology.
Ex Vivo Tissue Slices Freshly isolated thin sections of tissue kept viable for a short period.Preserves native tissue architecture, cell types, and microenvironment.Limited viability, availability of human tissue can be a challenge.

This table provides a comparative overview of different research models for studying the metabolism of this compound.

Q & A

Q. How is DHEA 3G structurally identified and quantified in biological samples?

DHEA 3G is identified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Key parameters include:

  • Column : Reverse-phase C18 columns (e.g., 2.1 × 100 mm, 1.7 µm particle size) for optimal separation of steroid glucuronides .
  • Ionization : Electrospray ionization (ESI) in negative mode, with precursor ion m/z 463.2 → product ions m/z 85.0 and 113.0 for quantification .
  • Calibration : Linear ranges typically 0.1–100 ng/mL, with limits of detection (LOD) < 0.05 ng/mL .

Q. What methodologies are used to study DHEA 3G’s metabolic pathways?

DHEA 3G is a hepatic metabolite formed via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B isoforms. Methodologies include:

  • Isotopic labeling : Intravenous administration of tritium-labeled DHEA 3G to track urinary excretion and interconversion into sulfated steroids (e.g., DHEA sulfate) and reduced metabolites (e.g., androsterone) .
  • Enzyme assays : Recombinant UGT isoforms incubated with DHEA to quantify glucuronidation kinetics (Km values ~10–50 µM) .

Q. How does DHEA 3G function in steroid metabolism?

DHEA 3G facilitates excretion of hydrophobic steroids via glucuronidation, increasing water solubility (logP = 2.09 vs. ~3.5 for DHEA) and renal clearance . It serves as a reservoir for peripheral reactivation via β-glucuronidase enzymes, contributing to local androgen synthesis in tissues like the prostate .

Advanced Research Questions

Q. How can experimental designs address contradictions in DHEA 3G levels across studies?

Discrepancies in DHEA 3G levels (e.g., smoking vs. control cohorts ) require:

  • Longitudinal sampling : To account for diurnal/circadian variations in steroid secretion.
  • Covariate adjustment : For confounders like age, sex, renal function, and UGT polymorphisms.
  • Multi-platform validation : Cross-validate LC-MS/MS data with enzyme immunoassays (e.g., monoclonal antibodies with <2% cross-reactivity to related glucuronides) .

Q. What advanced techniques resolve DHEA 3G’s interconversion with sulfated steroids?

  • Stable isotope dilution : Co-administer ¹³C-labeled DHEA and DHEA 3G to trace bidirectional conversion kinetics in vivo .
  • Tissue-specific β-glucuronidase inhibition : Use inhibitors like D-saccharic acid 1,4-lactone to isolate contributions of hepatic vs. extrahepatic reactivation .

Q. How is DHEA 3G utilized in biomarker research for neuroendocrine tumors (NETs)?

DHEA 3G levels are elevated in NETs (VIP scores >1.5, p < 0.001) and correlate with tumor burden. Key steps include:

  • Metabolomic profiling : Use LC-MS/MS platforms to quantify DHEA 3G alongside other steroids (e.g., chenodeoxycholic acid 3-glucuronide) in plasma .
  • Pathway mapping : Link DHEA 3G to steroidogenesis dysregulation via Reactome or KEGG databases .

Methodological Tables

Q. Table 1. Analytical Platforms for DHEA 3G Quantification

MethodLOD (ng/mL)LOQ (ng/mL)Precision (CV%)Reference
LC-MS/MS0.030.10<8%
HPLC-UV0.501.50<12%
Enzyme Assay0.200.60<15%

Q. Table 2. Key Metabolites Derived from DHEA 3G

MetaboliteEnzyme InvolvedBiological RelevanceReference
DHEA SulfateSulfotransferasesAdrenal steroid reservoir
Androsterone Glucuronideβ-GlucuronidaseAndrogen receptor activation
5α-Tetrahydrocortisol5α-ReductaseGlucocorticoid metabolism

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.